molecular formula C22H28FN3O4 B2773292 Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate CAS No. 897734-69-9

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate

Cat. No.: B2773292
CAS No.: 897734-69-9
M. Wt: 417.481
InChI Key: WGZJHROVOZHOJH-UHFFFAOYSA-N
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Description

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H28FN3O4 and its molecular weight is 417.481. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(3-fluorophenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O4/c1-4-26-15(3)13-18(27)19(21(26)28)20(16-7-6-8-17(23)14-16)24-9-11-25(12-10-24)22(29)30-5-2/h6-8,13-14,20,27H,4-5,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZJHROVOZHOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)F)N3CCN(CC3)C(=O)OCC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential neuroprotective and anti-neuroinflammatory properties. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C21H28N4O4, with a molecular weight of 400.479 g/mol. The compound features a piperazine ring and a pyridinone moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC21H28N4O4
Molecular Weight400.479 g/mol
Purity≥95%

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties , particularly against oxidative stress and neuroinflammation. Studies have shown that it can reduce neuronal cell death in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory activity in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, thereby mitigating inflammation in various models.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to neurodegeneration:

  • Butyrylcholinesterase (BChE) : Exhibited an IC50 value comparable to known inhibitors, indicating potential in treating conditions like Alzheimer's disease where cholinergic dysfunction occurs.
EnzymeIC50 Value
Butyrylcholinesterase46.42 µM
Acetylcholinesterase157.31 µM

Case Studies

Study 1: Neuroprotective Activity
In a study involving rat models of ischemic stroke, administration of the compound resulted in a significant reduction in infarct size and improved neurological scores compared to control groups. The study highlighted the compound's ability to cross the blood-brain barrier and exert protective effects on neuronal tissues.

Study 2: Anti-inflammatory Mechanism
A separate investigation assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rodents. The compound was administered at varying doses (5 mg/kg to 20 mg/kg), demonstrating dose-dependent inhibition of edema formation, suggesting its potential utility in treating inflammatory conditions.

Q & A

Q. What synthetic routes are recommended for this compound, and what reaction conditions require optimization?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of the dihydropyridinone moiety with a 3-fluorophenyl group under acidic catalysis (e.g., HCl or H₂SO₄) .
  • Step 2 : Piperazine coupling via nucleophilic substitution or reductive amination, often using NaBH₄ or Pd/C as catalysts .
  • Step 3 : Esterification of the piperazine nitrogen with ethyl chloroformate in anhydrous conditions . Key optimizations : Temperature control (<60°C to prevent decomposition), solvent polarity (e.g., DMF for solubility), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are critical for structural validation, and how should they be applied?

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 3-fluorophenyl aromatic protons at δ 6.8–7.4 ppm; dihydropyridinone carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ ~500–550 Da) .
  • X-ray Crystallography : For 3D conformation analysis, using SHELX software for refinement (e.g., SHELXL for bond-length precision ≤0.01 Å) .

Advanced Research Questions

Q. How can computational methods enhance synthesis efficiency and reaction design?

  • Reaction Path Search : Quantum chemical calculations (DFT) to model transition states and identify low-energy pathways for key steps like piperazine coupling .
  • High-Throughput Screening : Machine learning to predict optimal solvent/reagent combinations (e.g., Bayesian optimization for yield maximization) .
  • Validation : Cross-check computational predictions with experimental yields (e.g., ≥80% purity via HPLC) .

Q. What strategies address contradictions in reported biological activities across studies?

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing 3-fluorophenyl with p-tolyl to assess receptor selectivity) .
  • Assay Standardization : Use of in vitro receptor-binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) under controlled pH/temperature .
  • Purity Verification : Ensure ≥95% purity via HPLC and confirm crystallinity with PXRD to rule out polymorphic effects .

Q. How does 3D conformation influence pharmacological activity, and how is it determined?

  • Determination : X-ray crystallography (SHELX-refined) to resolve torsional angles and hydrogen-bonding networks (e.g., dihydropyridinone carbonyl interacting with receptor residues) .
  • Implications : Conformational flexibility (e.g., piperazine ring puckering quantified via Cremer-Pople parameters) may affect binding kinetics (e.g., Kd differences of ±10 nM) .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Hypothesized Mechanism : Competitive inhibition of monoamine oxidases (MAOs) via π-π stacking of the 3-fluorophenyl group with FAD cofactors .
  • Validation : Kinetic assays (e.g., Lineweaver-Burk plots) and molecular docking (AutoDock Vina) to estimate binding affinities (ΔG ≤ -8 kcal/mol) .

Key Citations

  • Synthesis & SAR:
  • Structural Validation:
  • Computational Design:
  • Biological Activity:

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